molecular formula C22H18BrN3O4 B11549103 2-ethoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate

2-ethoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate

Cat. No.: B11549103
M. Wt: 468.3 g/mol
InChI Key: XYULWXPSGNJYRM-DHRITJCHSA-N
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Description

2-ethoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a pyridinylcarbonyl hydrazinylidene moiety, and a bromobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate typically involves multiple steps, starting with the preparation of the core hydrazinylidene structure. This can be achieved through the condensation of pyridin-3-ylcarbonyl hydrazine with an appropriate aldehyde or ketone under acidic or basic conditions. The resulting hydrazone is then subjected to further functionalization to introduce the ethoxy and bromobenzoate groups. Common reagents used in these steps include ethyl iodide for the ethoxy group and 4-bromobenzoic acid for the bromobenzoate group .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and functionalization steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

2-ethoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The hydrazinylidene moiety can form reversible covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The pyridinylcarbonyl group can interact with metal ions, affecting enzymatic activities. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity

Properties

Molecular Formula

C22H18BrN3O4

Molecular Weight

468.3 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C22H18BrN3O4/c1-2-29-20-12-15(13-25-26-21(27)17-4-3-11-24-14-17)5-10-19(20)30-22(28)16-6-8-18(23)9-7-16/h3-14H,2H2,1H3,(H,26,27)/b25-13+

InChI Key

XYULWXPSGNJYRM-DHRITJCHSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CN=CC=C2)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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